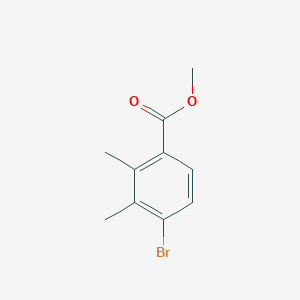

Methyl 4-bromo-2,3-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGPZONEGQIWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2,3-dimethylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of a primary synthetic pathway for Methyl 4-bromo-2,3-dimethylbenzoate, a key intermediate in various research and development applications. The synthesis is approached via a robust two-step process commencing with the electrophilic bromination of 2,3-dimethylbenzoic acid to yield 4-bromo-2,3-dimethylbenzoic acid, followed by a classic Fischer-Speier esterification. This document elucidates the mechanistic underpinnings of each reaction, offers detailed, step-by-step experimental protocols, and presents critical data in a clear, accessible format. The causality behind experimental choices, safety considerations, and methods for product characterization are also discussed to ensure scientific integrity and practical applicability for professionals in the field.

Introduction and Strategic Overview

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility often lies in its capacity to serve as a versatile building block for more complex molecular architectures, leveraging the reactivity of the bromine substituent for cross-coupling reactions and the ester for further functionalization.

The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2,3-dimethylbenzoic acid. The directing effects of the methyl and carboxylic acid groups are key considerations in achieving the desired regioselectivity.

-

Fischer-Speier Esterification: Conversion of the resulting 4-bromo-2,3-dimethylbenzoic acid to its corresponding methyl ester using methanol under acidic catalysis.[1]

This approach is favored for its high yields, use of readily available starting materials, and straightforward reaction conditions.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule into its constituent precursors, illustrating the planned synthetic route.

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway: Detailed Methodology

Step 1: Synthesis of 4-bromo-2,3-dimethylbenzoic acid

The initial and most critical step is the regioselective bromination of 2,3-dimethylbenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the substituents on the benzene ring are paramount. The carboxylic acid group is a meta-director and deactivating, while the two methyl groups are ortho, para-directing and activating. The position para to the 2-methyl group (C4) is the most sterically accessible and electronically favorable position for bromination, leading to the desired 4-bromo product.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. A source of electrophilic bromine, such as molecular bromine (Br₂) often activated by a Lewis acid, is required. The π electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the final product.

Caption: Mechanism of electrophilic bromination of 2,3-dimethylbenzoic acid.

Experimental Protocol: Bromination of 2,3-dimethylbenzoic acid

-

Materials:

-

2,3-dimethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbenzoic acid in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a beaker of ice water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,3-dimethylbenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,3-dimethylbenzoic acid | 150.17 | 10.0 g | 1.0 |

| N-Bromosuccinimide | 177.98 | 12.0 g | 1.05 |

| Sulfuric Acid | 98.08 | 5 mL | Catalyst |

| Dichloromethane | 84.93 | 100 mL | Solvent |

Table 1: Reagents for the synthesis of 4-bromo-2,3-dimethylbenzoic acid.

Step 2: Synthesis of this compound

The second step involves the conversion of the carboxylic acid to a methyl ester via Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is typically used, which also serves as the solvent.[2][3]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves several key steps:[2][3]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][4]

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Experimental Protocol: Fischer Esterification

-

Materials:

-

4-bromo-2,3-dimethylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask containing 4-bromo-2,3-dimethylbenzoic acid, add an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]

-

Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[4][5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.[5]

-

Purification can be achieved via column chromatography on silica gel.

-

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-bromo-2,3-dimethylbenzoic acid | 229.07 | 10.0 g | 1.0 |

| Methanol | 32.04 | 150 mL | Solvent/Reagent |

| Sulfuric Acid | 98.08 | 2 mL | Catalyst |

| Ethyl Acetate | 88.11 | 100 mL | Extraction |

Table 2: Reagents for the synthesis of this compound.

Characterization and Safety

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic chemical shifts and coupling patterns for the aromatic protons, methyl groups, and the ester methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a bromine-containing molecule.[6]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin.

-

Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent.

-

Methanol: Is flammable and toxic. Avoid inhalation and ingestion.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via a two-step sequence of electrophilic bromination followed by Fischer esterification represents a reliable and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently produce this compound in high yield and purity, facilitating its use in a wide range of scientific applications.

References

-

PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science. (Adapted in Chemistry 3719L Lab Manual, Summer 2004).

- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate.

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2,3-dimethylbenzoic acid. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromo-2,3-dimethylbenzoic acid. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

-

PrepChem. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired.... Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 4-bromo-2,3-dimethylbenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating a Niche Reagent in Synthetic Chemistry

Methyl 4-bromo-2,3-dimethylbenzoate is a polysubstituted aromatic ester that serves as a valuable, albeit specialized, intermediate in organic synthesis. Its structure, featuring a bromine atom and three distinct methyl and methoxycarbonyl substituents on a benzene ring, offers a unique combination of steric and electronic properties. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, making this molecule a versatile building block for constructing more complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, plausible synthetic routes, core physicochemical properties, and necessary safety protocols, tailored for researchers and professionals in chemical synthesis and drug development. While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are sparse; therefore, this guide synthesizes available data with established chemical principles to provide a reliable working knowledge base.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification is the bedrock of any chemical workflow. The primary identifiers for this compound are consolidated below. Physicochemical properties are derived from supplier data and computational predictions, providing a baseline for experimental design.

Nomenclature and Structural Data

| Identifier | Value | Source |

| CAS Number | 6021-32-5 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [5][6] |

| Molecular Weight | 243.10 g/mol | [5][6] |

| Canonical SMILES | CC1=C(C=C(C=C1Br)C(=O)OC)C | N/A |

| MDL Number | MFCD23703480 | [1][4] |

Predicted and Observed Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid/powder | Based on supplier information.[7] |

| Boiling Point | 310.8 °C at 760 mmHg (Predicted) | Computationally predicted; may differ from experimental values. |

| Density | 1.520 g/cm³ (Predicted) | Computationally predicted for the precursor acid.[8] |

| Storage | Store at room temperature in a dry, sealed container | General recommendation for aromatic esters. |

Part 2: Synthesis and Synthetic Strategy

Logical Synthesis Workflow

The most logical and industrially scalable pathway involves two primary stages: the synthesis of the precursor acid and its subsequent esterification.

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is based on well-established methods for the esterification of substituted benzoic acids and is expected to be highly effective for this substrate. A similar procedure is used to synthesize related intermediates.[2]

Objective: To synthesize this compound from 4-bromo-2,3-dimethylbenzoic acid.

Materials:

-

4-bromo-2,3-dimethylbenzoic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or N-bromosuccinimide (NBS)[9]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-bromo-2,3-dimethylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. Alternatively, N-bromosuccinimide (0.07 equivalents) can be used as a milder catalyst.[9]

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up (Quenching): Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude ester by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Part 3: Chemical Reactivity and Applications

The utility of this compound in drug development and materials science stems from its identity as a functionalized building block.

Core Reactivity

The molecule's reactivity is dominated by the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.

Caption: Major reaction pathways for synthetic diversification.

Potential Applications in Drug Discovery

While specific examples are not documented, compounds with this structural motif are valuable for several reasons:

-

Scaffold Elaboration: It serves as an intermediate for creating libraries of complex molecules for high-throughput screening. The bromo-substituent is a key point for diversification.

-

Fragment-Based Drug Design (FBDD): As a substituted aromatic fragment, it can be used to probe binding pockets of biological targets.

-

Intermediate for Agrochemicals: Similar to its use in pharmaceuticals, it is a potential precursor for novel pesticides and herbicides.[10]

Part 4: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, the following handling precautions are based on data from closely related structural analogs, such as 4-Bromo-2-methylbenzoic acid and other brominated aromatic esters.[6][11][12] A conservative approach to safety is mandatory.

Hazard Identification (Inferred)

| Hazard Type | Classification and Statement |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. (H302)[6] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. (H315)[6] |

| Eye Damage/Irritation | Category 2: Causes serious eye irritation. (H319)[6] |

| Target Organ Toxicity | Category 3: May cause respiratory irritation. (H335)[6] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures (Inferred)

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

References

- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.

- MedChemExpress. (2025). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.

-

Arctom. (n.d.). This compound. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). This compound, 95%. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

ResearchGate. (2006). Methyl 4-bromobenzoate. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromo-2,3-dimethylbenzoic acid. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

-

MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

-

Alzchem Group. (n.d.). Methyl-4-bromo benzoic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 6021-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. 4-Bromo-2,3-dimethylbenzoic acid|lookchem [lookchem.com]

- 9. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions | MDPI [mdpi.com]

- 10. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

"Methyl 4-bromo-2,3-dimethylbenzoate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-bromo-2,3-dimethylbenzoate

Executive Summary

This compound is a polysubstituted aromatic ester of significant interest as a versatile intermediate in organic synthesis and medicinal chemistry. Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which are dominated by profound steric interactions. This guide provides a comprehensive analysis of its molecular architecture, leveraging established chemical principles, spectroscopic data interpretation, and modern computational and experimental validation techniques. The core scientific challenge lies in the steric crowding imposed by the adjacent ortho (C2) and meta (C3) methyl groups on the methyl ester moiety. This guide hypothesizes a non-planar ground-state conformation, where the ester group is significantly twisted out of the plane of the benzene ring. We will explore the theoretical basis for this conformation, predict its spectroscopic signatures, and provide detailed, field-proven protocols for its empirical validation.

Introduction to this compound

This compound belongs to a class of halobenzoate derivatives that are pivotal building blocks. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester and methyl groups modulate solubility, reactivity, and steric environment, making it a valuable scaffold for constructing complex molecular architectures.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6021-32-5[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₂[2] |

| Molecular Weight | 243.10 g/mol [2] |

| Predicted Boiling Point | 302.8±37.0 °C[3] |

| Predicted Density | 1.380±0.06 g/cm³[3] |

The Central Scientific Challenge: The Ortho/Meta Crowding Effect

The defining structural feature of this molecule is the substitution pattern on the benzene ring. The methyl ester group at C1 is flanked by a methyl group at the C2 (ortho) position. This arrangement is known to cause significant steric hindrance, a phenomenon broadly termed the "ortho effect."[6] In substituted benzoic acids, this effect forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance.[6][7] This principle is directly applicable to the corresponding methyl ester. The additional methyl group at the C3 (meta) position further constrains the local environment, influencing the precise rotational angle and stability of the resulting conformer.

Elucidation of the Core Molecular Structure

Confirming the covalent framework of this compound is the foundational step before any conformational analysis. This is achieved through a combination of synthetic verification and spectroscopic characterization.

Plausible Synthesis Pathway

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid. This reaction, typically catalyzed by a strong acid like H₂SO₄ in methanol, is a standard and reliable method for preparing benzoate esters.

Caption: Logical relationship between steric clash and conformation.

Predicted Ground-State Conformation

Based on studies of similarly substituted systems, it is strongly hypothesized that the ground-state conformation of this compound features a large dihedral angle between the plane of the benzene ring and the O=C-O plane of the ester group. For di-ortho-substituted systems like 2,6-dichlorobenzoic acid, this angle can be as large as 90°. [8]While the single ortho methyl group in our target molecule presents a less severe clash, the angle is still expected to be significant, likely in the range of 40-70°.

Protocols for Experimental and Computational Validation

The hypothesized conformation requires empirical validation. The following protocols represent the gold-standard methodologies for such a determination.

Protocol: Single-Crystal X-ray Diffraction

Causality: This technique provides an unambiguous, high-resolution map of electron density in the solid state, allowing for precise measurement of bond lengths, bond angles, and, most critically, torsional angles that define the molecular conformation. It is the definitive method for structural elucidation. [9][10][11] Methodology:

-

Crystal Growth:

-

Dissolve high-purity this compound in a suitable solvent system (e.g., hexane/ethyl acetate, methanol, or acetone).

-

Employ a slow evaporation technique. Cover the vessel with a perforated seal and leave it in a vibration-free environment for several days to weeks.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

Place the mounted crystal in a cold stream (typically 100 K) on an X-ray diffractometer.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom.

-

Refine the structural model against the experimental data to determine the final atomic positions, including the key torsional angle.

-

Protocol: Computational Modeling (Density Functional Theory)

Causality: Computational chemistry allows for the exploration of the molecule's potential energy surface in the gas phase, free from crystal packing forces. A Potential Energy Surface (PES) scan can map the energy changes as the ester group is rotated, thereby identifying the lowest energy (most stable) conformation and the energy barriers between different conformers.

Methodology:

-

Structure Building: Construct the 3D model of this compound in a molecular modeling software package.

-

Geometry Optimization: Perform an initial geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Potential Energy Surface (PES) Scan:

-

Define the dihedral angle of interest: C2-C1-C(carbonyl)-O(carbonyl).

-

Perform a relaxed PES scan, rotating this dihedral angle in defined increments (e.g., 10° steps) from 0° to 180°. At each step, the dihedral is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.

-

-

Analysis:

-

Plot the relative energy versus the dihedral angle.

-

The minimum on this plot corresponds to the most stable conformation.

-

The maxima represent the rotational energy barriers.

-

Perform frequency calculations at the identified minima to confirm they are true energy minima (no imaginary frequencies).

-

Conclusion and Outlook

The molecular structure of this compound is characterized by significant steric strain between the ortho-methyl group and the methyl ester substituent. This steric hindrance is the primary determinant of its three-dimensional conformation, forcing the ester group to twist out of the plane of the benzene ring. This "Steric Inhibition of Resonance" has important implications for the molecule's reactivity, electronic properties, and interactions with biological targets. While this guide provides a robust, theory-backed hypothesis of its structure, definitive confirmation requires the application of rigorous experimental techniques like single-crystal X-ray diffraction, supported by computational modeling. Understanding this fundamental structure-property relationship is paramount for professionals leveraging this versatile chemical intermediate in research and development.

References

-

16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]

-

Exner, O., & Cársky, P. (2009). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

-

General procedure for the carbonylation reaction and methanol trapping catalyzed by palladium. The Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. [Link]

-

Grossel, M. C., Cheetham, A. K., James, D., & Newsam, J. M. (1980). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

14.3. Substituent Effects. Lumen Learning. [Link]

-

Feld, R., Lehmann, M. S., Muir, K. W., & Stewart, J. C. (2008). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. [Link]

-

Reva, I., Jarmelo, S., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 19). YouTube. [Link]

-

The reason that methyl benzoate undergoes substitution predominantly in the meta position is. Homework.Study.com. [Link]

-

3,5-Dimethylbenzoicacid. Automated Topology Builder (ATB) and Repository. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6021-32-5 this compound AKSci 5316DV [aksci.com]

- 3. This compound | 6021-32-5 [amp.chemicalbook.com]

- 4. 6021-32-5 | this compound - AiFChem [aifchem.com]

- 5. ivychem.com [ivychem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sci-hub.se [sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of Methyl 4-bromo-2,3-dimethylbenzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. Methyl 4-bromo-2,3-dimethylbenzoate, a halogenated aromatic ester, has emerged as a versatile building block, offering a unique combination of steric and electronic properties that can be leveraged for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this reagent, from its synthesis and characterization to its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that are the bedrock of drug development.

Physicochemical Properties and Synthesis

This compound is a crystalline solid at room temperature. Its structure, featuring a bromine atom para to the methyl ester and flanked by two methyl groups, presents both opportunities and challenges in synthetic design. The steric hindrance imposed by the ortho and meta methyl groups can influence the reactivity of the bromine and ester functionalities, a factor that can be exploited for selective transformations.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 4-bromo-2,3-dimethylbenzoic acid | This compound |

| CAS Number | 5613-26-3[1] | 6021-32-5[2] |

| Molecular Formula | C₉H₉BrO₂[1] | C₁₀H₁₁BrO₂ |

| Molecular Weight | 229.07 g/mol [1] | 243.10 g/mol |

| Boiling Point | 328.1±30.0 °C (Predicted)[3] | Not available |

| pKa | 3.70±0.25 (Predicted)[3] | Not applicable |

| Density | 1.520±0.06 g/cm³ (Predicted)[3] | Not available |

| Storage | Sealed in dry, Room Temperature[3] | Sealed in dry, Room Temperature |

The synthesis of this compound typically commences with its corresponding carboxylic acid, 4-bromo-2,3-dimethylbenzoic acid. This precursor, while not as commonly available as simpler benzoic acid derivatives, can be sourced from specialized chemical suppliers. The subsequent esterification is a standard transformation in organic synthesis.

Synthesis of 4-bromo-2,3-dimethylbenzoic acid

Esterification to this compound

The conversion of 4-bromo-2,3-dimethylbenzoic acid to its methyl ester is a straightforward esterification reaction. A common and effective method is the Fischer-Speier esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-bromo-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Synthetic route to this compound.

The Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of a wide array of molecular fragments, enabling the rapid construction of complex molecules. The steric hindrance around the bromine atom, conferred by the two adjacent methyl groups, can influence catalyst selection and reaction conditions, often requiring more robust catalytic systems.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[4] For a sterically hindered substrate like this compound, the choice of palladium catalyst and ligand is crucial to overcome the steric impediment and achieve high yields.

Causality in Experimental Choices: The inherent reactivity of aryl bromides in Suzuki coupling makes them ideal partners.[4] For sterically hindered substrates, bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination, which can be the rate-limiting step for hindered substrates. The choice of a suitable base, such as potassium phosphate or cesium carbonate, is also critical for the efficiency of the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).

-

Add a suitable base (e.g., K₃PO₄, Cs₂CO₃; 2-3 eq) and a solvent system (e.g., dioxane/water, toluene/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of immense value in the synthesis of pharmaceuticals, natural products, and organic materials.[5] The resulting arylalkynes are versatile intermediates that can undergo a variety of further transformations. For sterically hindered aryl bromides, copper-free Sonogashira protocols or the use of more active catalyst systems may be necessary to achieve efficient coupling.

Causality in Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[5] However, for substrates prone to side reactions or for syntheses where copper contamination is a concern, copper-free methods have been developed. The choice of a bulky, electron-rich phosphine ligand is again beneficial for promoting the oxidative addition of the sterically encumbered this compound. The selection of a suitable amine base, such as triethylamine or diisopropylethylamine, is crucial for both the deprotonation of the alkyne and for scavenging the HX byproduct.

Experimental Protocol: Sonogashira Coupling of this compound

-

To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).

-

Add an amine base (e.g., triethylamine, diisopropylethylamine; 2-3 eq) if not used as the solvent.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

-

Wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[6][7] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines. For a sterically hindered substrate like this compound, the use of specialized, bulky phosphine ligands is often essential for achieving high yields.

Causality in Experimental Choices: The steric hindrance adjacent to the bromine atom in this compound makes the oxidative addition step of the catalytic cycle challenging. To overcome this, highly active and sterically demanding ligands such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are typically required.[8] These ligands create a coordinatively unsaturated and highly reactive palladium(0) species that can readily undergo oxidative addition with the hindered aryl bromide. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is generally used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), and a bulky phosphine ligand (e.g., XPhos, RuPhos; 2-10 mol%).

-

Add a strong base (e.g., NaOt-Bu, LiHMDS; 1.5-2.5 eq) and an anhydrous, aprotic solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat to the required temperature (typically 80-120 °C), monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting arylamine by column chromatography.

Sources

- 1. Methyl-4-bromo benzoic acid | Alzchem Group [alzchem.com]

- 2. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR [m.chemicalbook.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Methyl 4-bromo-2,3-dimethylbenzoate: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2,3-dimethylbenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a modifiable methyl ester, and two methyl groups on the aromatic ring, offers a valuable scaffold for the construction of complex molecules. This guide explores the core chemical properties, synthetic utility, and potential research applications of this compound, with a focus on its role in the development of novel pharmaceuticals, agrochemicals, and functional materials. While specific applications of this exact isomer are not extensively documented in publicly available literature, this paper will extrapolate its potential from the well-established chemistry of its isomers and related aryl bromides. We will provide insights into key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and offer detailed, field-proven protocols to guide researchers in harnessing the synthetic potential of this intriguing molecule.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic ester. The presence of the bromine atom at the 4-position, ortho to one of the methyl groups and para to the other, along with the methyl ester at the 1-position, dictates its reactivity and potential for further functionalization.

A Note on CAS Number Ambiguity: It is important for researchers to be aware that the CAS number 6021-32-5 has been associated in some databases with both this compound and another distinct chemical entity, (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide[1][2]. This ambiguity necessitates careful verification of the compound's identity through analytical data when sourcing this chemical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | AiFChem[3] |

| Molecular Weight | 243.10 g/mol | AiFChem[3] |

| IUPAC Name | This compound | AiFChem[3] |

| CAS Number | 6021-32-5 | AiFChem[3] |

| MDL Number | MFCD23703480 | Apollo Scientific[4] |

| Appearance | White to off-white solid | Generic supplier data |

| Boiling Point | 302.8±37.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.380±0.06 g/cm³ (Predicted) | ChemicalBook[5] |

Spectroscopic Data:

As of the writing of this guide, experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or public spectral databases. However, based on the analysis of its isomers and related compounds, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the three protons of the ester methyl group, and the six protons of the two aromatic methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and ester functionalities.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine atom will show a characteristic chemical shift, and the carbonyl carbon of the ester will appear downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending of the aromatic and methyl groups, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

The Synthetic Versatility of an Aryl Bromide

The synthetic utility of this compound is primarily centered around the reactivity of the aryl bromide moiety. This functional group is a cornerstone of modern synthetic chemistry, serving as an excellent electrophilic partner in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions[6]. The methyl ester group also offers a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are central to the potential applications of this compound[7]. The C-Br bond is sufficiently reactive to participate in these transformations under relatively mild conditions.

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound[8]. By reacting this compound with various boronic acids or their esters, a diverse range of biaryl and vinyl-substituted compounds can be synthesized. These products are common motifs in pharmaceuticals and advanced materials[9].

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides[6][10]. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position of the benzoate ring, providing access to a vast chemical space of potential drug candidates and functional materials[7]. The resulting N-aryl compounds are prevalent in medicinal chemistry.

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).

-

Inert Atmosphere: Seal the tube, remove from the glovebox, and add the amine (1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Potential Research Applications

While specific examples are sparse for this particular isomer, the synthetic transformations described above open up numerous avenues for research and development. By examining the applications of closely related bromo-dimethylbenzoate derivatives, we can infer the potential of this compound.

Pharmaceutical and Agrochemical Synthesis

Polysubstituted aromatic compounds are fundamental scaffolds in a vast number of bioactive molecules[11]. The ability to introduce diverse functionalities onto the this compound core through cross-coupling and other reactions makes it a valuable intermediate for the synthesis of novel drug candidates and agrochemicals[12][13].

For instance, a related compound, 4-bromo-2-methylbenzoic acid, is a precursor in the synthesis of the insecticide Fluralaner[14]. This highlights the potential for bromo-dimethylbenzoic acid derivatives in the development of new crop protection agents.

Hypothetical Synthetic Pathway to a Bioactive Scaffold:

Caption: A potential synthetic route to a novel bioactive candidate.

Materials Science

Biaryl structures derived from Suzuki-Miyaura couplings are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers[9]. The rigid, planar nature of these molecules can facilitate π-stacking and charge transport. The substitution pattern on the this compound ring allows for the fine-tuning of the electronic and physical properties of the resulting materials.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for organic synthesis. Its potential lies in the strategic combination of a reactive aryl bromide handle for sophisticated cross-coupling reactions and a modifiable ester group. While the current body of literature lacks specific applications for this exact isomer, the well-established chemistry of its relatives provides a clear roadmap for its potential utility.

Future research in this area should focus on the systematic exploration of the reactivity of this compound in a variety of modern synthetic transformations. The synthesis and biological evaluation of novel compound libraries derived from this starting material could lead to the discovery of new therapeutic agents and agrochemicals. Furthermore, its incorporation into novel polymeric and small-molecule materials could yield functional materials with tailored optoelectronic properties. The full potential of this versatile building block awaits to be unlocked by creative and insightful synthetic chemists.

References

- WO1999050259A2 - Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein - Google P

- Buchwald-Hartwig Amin

- Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C. (URL: )

- Previous reports on synthesis of polysubstituted benzene and our work.

- Buchwald–Hartwig amin

- Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. (URL: )

- 6021-32-5 | Methyl 4-bromo-2,3-dimethylbenzo

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem. (URL: )

- Synthesis of methyl 4-bromo-2-methylbenzo

- 16.

- Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (URL: )

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (URL: )

- 6021-32-5 (2E)-N-[5-(1,3-benzoxazol-2-yl) - King-Pharm. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Kgx-vpHFHSPIKV-zGVZjAUQnfyjFEYmavDY3aYYXyKcxPaUOdqYU5UdnzT4jbb3VS9H4IF0FwDO2Ya96uho3Arz03AeGF_n3iHGie_3qcJEbhp_7G5v4C0Jq)

- Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum - ChemicalBook. (URL: )

- 6021-32-5 Cas No.

- This compound [CAS: 6021-32-5] - Ivy Fine Chemicals. (URL: )

- 6021-32-5 (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl] - King-Pharm. (URL: )

- Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. (URL: )

- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...

- Electronic Supplementary Material (ESI) for RSC Advances - The Royal Society of Chemistry. (URL: )

- Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum - ChemicalBook. (URL: )

- METHYL 4-BROMO-2-BROMOMETHYL-BENZO

- Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 - Sigma-Aldrich. (URL: )

- Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 - Sigma-Aldrich. (URL: )

- Methyl-4-bromo benzoic acid | Alzchem Group. (URL: )

- Methyl 4-bromo-3,5-dimethylbenzo

- Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermedi

- Synthesis of methyl 4-bromobenzo

- Methyl 4-bromo-2,3-dimethylbenzo

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P

- 4 - The Royal Society of Chemistry. (URL: )

-

. (URL: )

- Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermedi

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: )

- NMR Spectra and Molecular Structure. (URL: )

- Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum - ChemicalBook. (URL: )

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: )

- Suzuki Coupling - Organic Chemistry Portal. (URL: )

- 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR spectrum - ChemicalBook. (URL: )

- Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: )

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (URL: )

Sources

- 1. 6021-32-5 (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide [king-pharm.com]

- 2. 6021-32-5 (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide [king-pharm.com]

- 3. 6021-32-5 | this compound - AiFChem [aifchem.com]

- 4. 6021-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 6021-32-5 [amp.chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Methyl-4-bromo benzoic acid | Alzchem Group [alzchem.com]

- 14. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-2,3-dimethylbenzoate

This guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-bromo-2,3-dimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition of the principles and methodologies required to generate robust and reliable data for this compound. While specific experimental data for this compound is not extensively available in public literature, this guide equips you with the necessary protocols and theoretical understanding to determine these critical parameters in your own laboratory setting.

Section 1: Understanding the Physicochemical Landscape of this compound

This compound (CAS No. 6021-32-5) is an aromatic ester with a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol .[1] Its structure, featuring a substituted benzene ring, suggests a hydrophobic nature. The presence of a methyl ester group provides a site for potential hydrolysis, a key consideration in stability studies. The bromo- and dimethyl-substituents on the aromatic ring will influence its polarity, crystal lattice energy, and ultimately, its solubility and stability profile.

A foundational understanding of solubility and stability is paramount in drug development. Solubility impacts bioavailability and formulation, while stability dictates shelf-life, storage conditions, and the potential for degradation into impurities that could affect safety and efficacy.[2][3][4]

Section 2: A Practical Guide to Determining Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5][6] Given the structure of this compound, it is anticipated to have low aqueous solubility and higher solubility in organic solvents.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determining the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound

-

A range of solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is then calculated and expressed in units such as mg/mL or µg/mL.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| 0.1 M HCl | 25 | To be determined |

| 0.1 M NaOH | 25 | To be determined |

| PBS (pH 7.4) | 37 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| DMSO | 25 | To be determined |

Visualizing the Solubility Workflow

Caption: Workflow for determining the solubility of this compound.

Section 3: A Rigorous Approach to Stability Assessment

Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies, also known as stress testing, are an integral part of this process.[4][8][9] These studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish degradation pathways.[2][3]

Forced Degradation Studies: Uncovering Potential Liabilities

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[3] The goal is to achieve a target degradation of 5-20%.[8] Degradation beyond 20% can complicate the identification of primary degradation products.[8]

3.1.1. Experimental Protocol for Forced Degradation

This protocol details the conditions for subjecting this compound to various stress conditions. A stability-indicating analytical method, typically HPLC, is essential for separating the parent compound from its degradation products.[10][11]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. The ester linkage is expected to be labile under basic conditions.[12][13] Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.[8]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. The HPLC method must be capable of separating the parent peak from any degradation product peaks.

Data Presentation:

The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each condition.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | To be determined | To be determined |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 40 | To be determined | To be determined |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | To be determined | To be determined |

| Thermal (Solid) | - | 7 days | 70 | To be determined | To be determined |

| Thermal (Solution) | - | 7 days | 70 | To be determined | To be determined |

| Photolytic (Solid) | ICH Q1B | - | - | To be determined | To be determined |

| Photolytic (Solution) | ICH Q1B | - | - | To be determined | To be determined |

Visualizing the Forced Degradation Workflow

Caption: Workflow for the forced degradation study of this compound.

Section 4: Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is the cornerstone of any stability study.[10][14] The method must be able to accurately quantify the decrease in the concentration of the active substance and separate it from its degradation products, process impurities, and excipients.[11]

Key Considerations for Method Development

-

Column Chemistry: A C18 column is a common starting point for reverse-phase HPLC.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.

-

Detection: A UV detector set at the lambda max of this compound is a standard choice. A photodiode array (PDA) detector can provide spectral information to assess peak purity. Mass spectrometry (MS) can be used for the identification of unknown degradation products.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[2]

Visualizing the Method Development Logic

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the development lifecycle. The emphasis on robust experimental design and validated analytical methodology ensures the integrity and trustworthiness of the results, ultimately contributing to the development of safe and effective pharmaceutical products.

References

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved from [Link]

-

Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]

-

Development of Stability Indicating Methods. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Stability Indicating HPLC Method Development –A Review. (2021, October). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

-

Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-bromo-3,5-dimethylbenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847. (n.d.). PubChem. Retrieved from [Link]

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved from [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

-

Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | 6021-32-5 [amp.chemicalbook.com]

- 2. onyxipca.com [onyxipca.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.ws [chem.ws]

- 7. quora.com [quora.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. irjpms.com [irjpms.com]

The Strategic Synthesis and Application of Methyl 4-bromo-2,3-dimethylbenzoate: A Technical Guide

Abstract

Methyl 4-bromo-2,3-dimethylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a sterically influenced ester group, and two methyl groups that modulate electronic properties and solubility—positions it as a valuable intermediate in the discovery pipelines for novel pharmaceuticals and agrochemicals. This guide provides an in-depth review of the compound's logical synthesis, physicochemical properties, and prospective applications, with a focus on the causal reasoning behind the proposed experimental protocols.

Introduction: The Architectural Value of a Polysubstituted Benzene Ring

In the landscape of medicinal and materials chemistry, the benzene ring remains a privileged scaffold. The precise installation of functional groups allows for the meticulous tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. This compound represents a strategic synthon, offering multiple, orthogonally reactive sites. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, the ester provides a handle for hydrolysis or amidation, and the methyl groups influence the molecule's conformation and reactivity. This guide elucidates the discovery and synthesis of this compound, not as a mere catalogue of reactions, but as a strategic exercise in multi-step synthesis.

Synthesis and Discovery: A Multi-Step Strategic Approach

The discovery of this compound is intrinsically linked to the synthetic routes developed for polysubstituted aromatic compounds. A direct, selective bromination of methyl 2,3-dimethylbenzoate is challenging due to the directing effects of the existing substituents. Therefore, a more robust and regioselective multi-step synthesis is proposed, commencing from the readily available 2,3-dimethylaniline. This pathway ensures the unambiguous placement of each functional group.

The overall synthetic workflow can be visualized as follows: